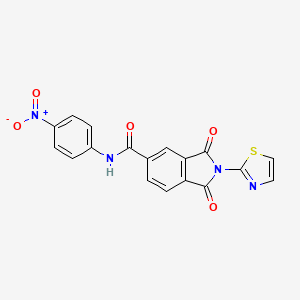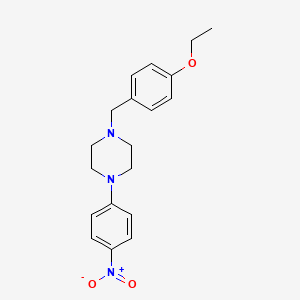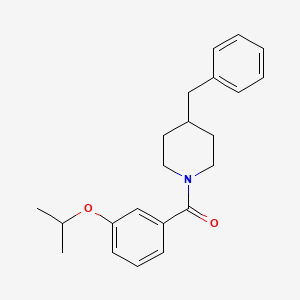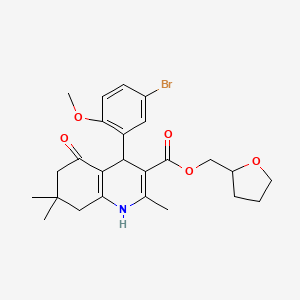![molecular formula C12H13N3OS B5210233 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5210233.png)
1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as MTE, is a chemical compound that has been studied for its potential applications in scientific research. MTE is a thioether ketone that has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in detail.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, as well as the activity of certain kinases and proteases. 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of neurotransmitter levels. 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments include its potential as a drug candidate for the treatment of various diseases, as well as its ability to inhibit enzyme activity and induce apoptosis. However, the limitations of using 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone, including further studies on its mechanism of action, potential drug development applications, and toxicity studies. Additionally, studies on the potential use of 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in the treatment of Alzheimer's disease and other neurodegenerative disorders are warranted. Further research is also needed to fully understand the potential advantages and limitations of using 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments and clinical trials.
Synthesis Methods
1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been synthesized using various methods, including the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-(4-methylphenyl)ethanone in the presence of a base. Other methods include the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-(4-methylphenyl)propan-2-one in the presence of a base or the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-(4-methylphenyl)ethanone in the presence of a Lewis acid catalyst. The yield and purity of 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone can vary depending on the synthesis method used.
Scientific Research Applications
1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development. 1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
1-(4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-3-5-10(6-4-9)11(16)7-17-12-14-13-8-15(12)2/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVNRQOLZNWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)

![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)
![1-[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5210177.png)

![N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
![ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)
![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B5210231.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)

